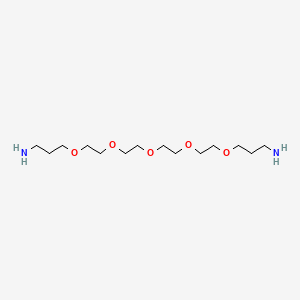

4,7,10,13,16-Pentaoxanonadecane-1,19-diamine

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQBZZRBYWWWTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCOCCOCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and CAS number of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine

Technical Deep Dive: 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine

Executive Summary & Identity Profile

4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is a high-precision, heterobifunctional polyethylene glycol (PEG) derivative characterized by a defined chain length and terminal primary amine functionality. Unlike polydisperse PEG mixtures, this molecule represents a discrete, single-molecular-weight species (monodisperse), making it a critical reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , Antibody-Drug Conjugates (ADCs) , and defined supramolecular assemblies.[1]

Its structure features a tetraethylene glycol (PEG4) core flanked by propyl spacers, providing a hydrophilic, flexible tether of approximately 20–25 Å in length. This specific geometry is favored for bridging E3 ligase ligands and target protein ligands in PROTAC design, where linker length and composition directly influence ternary complex stability and degradation efficiency.

Physicochemical Characterization

| Property | Specification |

| IUPAC Name | 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine |

| Common Synonyms | Bis(3-aminopropyl)tetraethylene glycol; PEG4-diamine (propyl-linked) |

| CAS Number | 869308-34-9 |

| Molecular Formula | C₁₄H₃₂N₂O₅ |

| Molecular Weight | 308.42 g/mol |

| Physical State | Viscous liquid (colorless to pale yellow) |

| Solubility | Soluble in water, DMSO, DMF, Methanol, Dichloromethane |

| Acidity (pKa) | ~10.5 (Primary aliphatic amine) |

| Hygroscopicity | High (Requires storage under inert gas) |

Synthesis & Production Architecture

The synthesis of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine follows a robust two-step pathway: Cyanoethylation (Michael Addition) followed by Catalytic Hydrogenation . This route is preferred over direct alkylation due to its high atom economy and the avoidance of harsh leaving groups.

Step 1: Cyanoethylation (Michael Addition)

The core tetraethylene glycol (TEG) is reacted with acrylonitrile.[1] The hydroxyl groups of TEG act as nucleophiles, attacking the

-

Reagents: Tetraethylene glycol, Acrylonitrile (excess), Catalytic Base (KOH or NaOH).

-

Mechanism: Base-catalyzed oxy-Michael addition.[1]

-

Intermediate: 4,7,10,13,16-Pentaoxanonadecane-1,19-dinitrile.[2]

Step 2: Catalytic Hydrogenation

The dinitrile intermediate undergoes reduction to convert the terminal nitrile groups into primary amines.

-

Reagents: Hydrogen gas (

), Raney Nickel or Borane-THF ( -

Conditions: High pressure (if catalytic) or reflux (if chemical reduction).[1]

-

Purification: Vacuum distillation or flash chromatography (DCM/MeOH/NH

) is essential to remove partially reduced byproducts (imines).[1]

Synthesis Workflow Diagram

Figure 1: Synthetic route from Tetraethylene Glycol to the target Diamine via a Dinitrile intermediate.[1]

Applications in Drug Discovery

A. PROTAC Linker Design

In PROTAC development, the linker is not merely a connector; it is a thermodynamic modulator. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine provides a specific "sweet spot" length (19 atoms in the backbone).

-

Flexibility: The ether oxygens impart rotational freedom, allowing the E3 ligase and Target Protein to adopt an optimal orientation for ubiquitination.

-

Solubility: The hydrophilic PEG backbone counteracts the lipophilicity of the warhead and E3 ligand (e.g., Thalidomide or VHL ligands), improving the overall physicochemical properties of the drug candidate.

B. Bivalent Ligand Synthesis

Used to study G-protein coupled receptor (GPCR) dimerization.[1] The diamine acts as a spacer to link two pharmacophores (e.g., Adenosine A1 and Dopamine D1 antagonists), enabling simultaneous binding to heterodimers.

C. Surface Passivation

The terminal amines allow for covalent attachment to activated carboxyl surfaces (e.g., NHS-ester coated nanoparticles).[1] The PEG chain creates a "stealth" hydration layer, reducing non-specific protein adsorption (fouling) in biological media.

Experimental Protocol: Bioconjugation (NHS-Ester Coupling)

This protocol describes the conjugation of the diamine to an NHS-activated carboxylic acid (e.g., an NHS-ester functionalized ligand).[1]

Materials:

-

Ligand-NHS ester (1.0 eq)[1]

-

4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (5.0 – 10.0 eq) [Note: Excess is crucial to prevent crosslinking/polymerization][1]

-

Anhydrous DMF or DMSO[1]

-

Triethylamine (TEA) or DIPEA[1]

Procedure:

-

Preparation: Dissolve the diamine (10 eq) in anhydrous DMF. The large excess ensures only one amine reacts, leaving the other free for subsequent conjugation.

-

Addition: Dropwise add the solution of Ligand-NHS ester to the diamine solution under constant stirring.

-

Incubation: Stir at Room Temperature (RT) for 1–2 hours under Nitrogen atmosphere.

-

Monitoring: Monitor reaction progress via LC-MS (Look for mass shift: Ligand Mass + 308.42 - NHS leaving group).

-

Purification:

-

Dilute with water/buffer.

-

Perform Reverse Phase HPLC (C18 column) to separate the mono-conjugated product from the excess diamine.[1]

-

-

Lyophilization: Freeze-dry the collected fractions to obtain the stable amine-functionalized ligand.

Handling, Stability & Storage

-

Oxidation Sensitivity: PEG ethers can undergo oxidative degradation over time, forming peroxides. Store under an inert atmosphere (Argon/Nitrogen).[1]

-

Carbonate Formation: Primary amines react avidly with atmospheric

to form carbamates/carbonates. Keep containers tightly sealed. -

Storage Conditions:

, desiccated, protected from light.

References

-

MedChemExpress (MCE). 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine Datasheet. Retrieved from [1][3]

-

BroadPharm. PEG Linkers for PROTAC & ADC Research. Retrieved from [1]

-

Jiang, L., et al. (2013). Design, synthesis and biological evaluation of bivalent ligands against A1–D1 receptor heteromers. Acta Pharmacologica Sinica. Retrieved from [1]

-

BenchChem. Synthesis of 4,7,10-Trioxa-1,13-tridecanediamine (Analogous Protocol). Retrieved from [1]

Sources

The Solubility of PEG-Diamine Linkers: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of diamino-terminated polyethylene glycol (PEG-diamine) linkers, critical cross-linking reagents in modern drug development and bioconjugation. Understanding the behavior of these linkers in both aqueous and organic media is paramount for the successful design and synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This document moves beyond simple solubility tables to provide a mechanistic understanding of the factors governing PEG-diamine solubility, complete with actionable experimental protocols.

The Fundamental Importance of Solubility in PEG-Diamine Applications

Polyethylene glycol (PEG) is a synthetic polyether renowned for its hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of conjugated molecules.[1][2] The addition of terminal amine groups to the PEG backbone creates a versatile bifunctional linker, the PEG-diamine, capable of reacting with a variety of functional groups to connect molecules of interest.[][4]

The solubility of these linkers is not a trivial parameter; it is a critical determinant of their utility. High solubility in aqueous buffers is often essential for bioconjugation reactions, preventing aggregation and ensuring efficient labeling of proteins, antibodies, or other biomolecules.[][4] Conversely, solubility in organic solvents is crucial for the synthesis of complex small molecules and for purification steps.[2][4] The amphiphilic nature of PEG-diamine linkers, possessing a hydrophilic polyether chain and reactive, often more hydrophobic, end groups, dictates their unique solubility profile across a spectrum of solvents.

Factors Influencing the Solubility of PEG-Diamine Linkers

The solubility of a given PEG-diamine linker is not a fixed value but is influenced by a combination of intrinsic and extrinsic factors. A thorough understanding of these factors is essential for troubleshooting and optimizing synthetic and conjugation workflows.

The Critical Role of Molecular Weight

The length of the polyethylene glycol chain has a profound impact on solubility. As the molecular weight of the PEG-diamine increases, its solubility characteristics change.

-

Aqueous Solubility: Generally, as the molecular weight of PEG increases, its solubility in water tends to decrease.[5] However, for many practical applications in bioconjugation, even high molecular weight PEG-diamines (e.g., 5,000 Da or 10,000 Da) exhibit sufficient aqueous solubility for typical reaction concentrations.[4]

-

Organic Solvent Solubility: The trend of decreasing solubility with increasing molecular weight is also observed in many organic solvents.[5] Lower molecular weight PEG-diamines are more readily solubilized in a wider range of organic solvents.[5]

The Influence of Terminal Amine Groups and pH on Aqueous Solubility

The primary amine groups at the termini of the PEG chain play a crucial role in the aqueous solubility of these linkers, particularly their pH-dependence.

-

At Neutral and Acidic pH: In neutral or acidic aqueous solutions, the terminal amine groups can become protonated (-NH3+). This positive charge enhances the interaction with water molecules, thereby increasing solubility.[6]

-

At Basic pH: As the pH becomes more basic, the amine groups are deprotonated (-NH2), reducing their charge and potentially leading to a decrease in aqueous solubility, especially for linkers with shorter PEG chains or those conjugated to hydrophobic molecules.[6]

This pH-responsive behavior is a key consideration for bioconjugation reactions, which are often performed at specific pH values to control the reactivity of the amine groups.[7]

The Impact of Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in understanding the solubility of PEG-diamine linkers in organic solvents.

-

Polar Aprotic Solvents: PEG-diamines generally exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][8] These solvents can effectively solvate the polar ether linkages of the PEG backbone.

-

Chlorinated Solvents: Dichloromethane (DCM) is another common organic solvent in which many PEG-diamines are soluble, facilitating their use in organic synthesis.[4][8]

-

Protic Solvents: While highly soluble in water, the solubility of PEG-diamines in other protic solvents like ethanol can be more variable and is often dependent on the molecular weight.[9]

-

Nonpolar Solvents: PEG-diamines are generally poorly soluble in nonpolar solvents such as hexane and diethyl ether.[1]

The interplay of these factors is visually summarized in the following diagram:

Caption: Key factors influencing the solubility of PEG-diamine linkers.

Quantitative and Qualitative Solubility Data

While precise g/L values can vary depending on the specific PEG-diamine and the purity of the solvent, the following table provides a general overview of the solubility of PEG-diamines in common laboratory solvents.

| Solvent | Solvent Type | General Solubility of PEG-Diamine Linkers |

| Aqueous Buffers (e.g., PBS) | Polar Protic | Generally high, especially at neutral to acidic pH.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High solubility.[4][8] |

| Dimethylformamide (DMF) | Polar Aprotic | High solubility.[4][8] |

| Dichloromethane (DCM) | Chlorinated | Good solubility.[4][8] |

| Methanol/Ethanol | Polar Protic | Variable, generally better for lower MW.[9] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to good solubility. |

| Acetonitrile | Polar Aprotic | Moderate solubility. |

| Hexane/Diethyl Ether | Nonpolar | Poor to insoluble.[1] |

Note: This table provides a qualitative summary. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.

Experimental Protocol for Determining the Solubility of PEG-Diamine Linkers

To ensure the success of your experiments, it is often necessary to empirically determine the solubility of a specific PEG-diamine linker in your solvent system of choice. The following protocol outlines a reliable shake-flask method for this purpose.[10][11]

Materials

-

PEG-diamine linker of interest

-

Selected solvents (e.g., deionized water, PBS pH 7.4, DMSO, DMF, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Appropriate analytical instrumentation for quantification (e.g., HPLC with a suitable detector, or a colorimetric assay if the PEG-diamine lacks a chromophore)

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of the PEG-diamine linker into a clean, dry vial. The exact amount will depend on the expected solubility but should be enough to ensure that undissolved solid remains.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a clean syringe, taking care not to disturb the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification of the Dissolved PEG-Diamine:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-CAD, LC-MS, or a colorimetric assay such as the barium-iodide method) to determine the concentration of the PEG-diamine.

-

Prepare a standard curve with known concentrations of the PEG-diamine linker to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the PEG-diamine in the original, undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or g/L).

-

The workflow for this experimental protocol is illustrated below:

Caption: Experimental workflow for determining the solubility of PEG-diamine linkers.

Practical Implications and Best Practices

-

Handling and Storage: PEG-diamine linkers are often hygroscopic.[9] It is crucial to store them in a cool, dry place and to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which can affect their solubility and reactivity.

-

Dissolution of High Molecular Weight PEGs: For higher molecular weight PEG-diamines, gentle warming and sonication can aid in dissolution. However, care should be taken to avoid degradation, especially at elevated temperatures.

-

Solvent Purity: The purity of the solvents used can significantly impact the measured solubility. Always use high-purity, anhydrous solvents for organic reactions and high-purity water for aqueous solutions.

-

Empirical Verification: While this guide provides general principles, the solubility of a specific PEG-diamine linker can be influenced by its purity and the presence of any protecting groups. Therefore, it is always advisable to perform a small-scale solubility test under your specific experimental conditions.[12]

Conclusion

The solubility of PEG-diamine linkers is a multifaceted property that is fundamental to their successful application in the development of advanced therapeutics. By understanding the interplay of molecular weight, pH, and solvent polarity, researchers can make informed decisions about reaction conditions, purification strategies, and formulation development. The experimental protocol provided in this guide offers a robust framework for the empirical determination of solubility, empowering scientists to optimize their workflows and accelerate their research.

References

-

Nanocs. (n.d.). Amino PEG acid, NH2-PEG-COOH, MW 400, 600, 1000, 2000, 3400, 5000, 10k, 20k. [Link]

-

Nanocs. (n.d.). Amine PEG Amine NH2-(CH2CH2O)n-CH2CH2-NH2. [Link]

-

Sormanni Lab, University of Cambridge. (2021). PEG Solubility Assay. GitLab. [Link]

-

Koloteva-Levine, N., et al. (2021). An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement. Scientific Reports, 11(1), 21992. [Link]

- Wang, J., et al. (2012). Amino Terminated Polyethylene Glycol Functionalized Graphene and Its Water Solubility.

- Damodaran, V. B. (2010). Solid-phase protein PEGylation: Achieving mono-PEGylation through molecular tethering. [Thesis].

-

Hampton Research. (n.d.). PEG/pH. [Link]

-

Li, Y., et al. (2020). Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells. Polymers, 12(2), 306. [Link]

-

Jouyban, A., et al. (2010). Estimation of Drug Solubility in Water, PEG 400 and Their Binary Mixtures Using the Molecular Structures of Solutes. Journal of Pharmaceutical Sciences, 99(12), 5029-5040. [Link]

-

Sethuraman, V. A., & Bae, Y. H. (2014). PEG–Polypeptide Block Copolymers as pH-Responsive Endosome-Solubilizing Drug Nanocarriers. Molecular Pharmaceutics, 11(6), 1804-1815. [Link]

-

Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. [Link]

- Kjellander, R., & Florin, E. (1981). Water structure and changes in thermal stability of the system poly(ethylene oxide)-water. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(9), 2053-2077.

- Özdemir, D., & Güner, A. (2007). Solubility profiles of poly (ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. European Polymer Journal, 43(8), 3054-3073.

- Al-Obaidi, H., & Buckton, G. (2009). In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: Effects of PEG chain length and PC incorporation. Journal of Pharmaceutical Sciences, 98(8), 2877-2887.

- Gonzalez-Paredes, A., et al. (2023). Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles. Pharmaceutics, 15(11), 2609.

-

Nanocs. (n.d.). DSPE PEG NHS, MW 1000, 2000, 3400, 5000, 10k, 20k. [Link]

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. avantiresearch.com [avantiresearch.com]

- 4. nanocs.net [nanocs.net]

- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. nanocs.net [nanocs.net]

- 9. creativepegworks.com [creativepegworks.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Beyond the SDS: Technical Handling & Application of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine

[1]

Executive Summary: The Molecule & Its Utility

4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (commonly referred to as Bis(3-aminopropyl)tetraethylene glycol or a discrete PEG4-Diamine ) is a high-value homobifunctional crosslinker.[1] Unlike polydisperse PEGs, this molecule represents a discrete PEG (dPEG) architecture with a defined molecular weight and chain length (

In drug development—specifically Antibody-Drug Conjugates (ADCs) and PROTACs—this molecule serves as a critical hydrophilic spacer.[1] Its primary utility lies in reducing steric hindrance between conjugated biomolecules while enhancing water solubility and reducing immunogenicity.[2]

However, its utility comes with specific operational risks.[3] As a primary diamine with a polyether backbone, it possesses both corrosive properties (characteristic of aliphatic amines) and oxidative sensitivity (characteristic of PEGs). This guide operationalizes the Safety Data Sheet (SDS) into a workflow for research environments.

Physicochemical Identity & Purity

Before handling, verification of the substance identity is critical for experimental reproducibility.

| Parameter | Technical Specification |

| IUPAC Name | 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine |

| Common Synonyms | Bis(3-aminopropyl)tetraethylene glycol; PEG4-Diamine |

| CAS Number | 119603-09-7 (General class); Verify batch specific CAS for discrete analogs |

| Molecular Formula | |

| Molecular Weight | 308.42 g/mol (Discrete) |

| Physical State | Viscous Liquid (Colorless to pale yellow) |

| Solubility | Miscible in water, DMSO, DMF, Methanol |

| pKa (Amine) | ~9.0 - 10.0 (Primary aliphatic amine) |

Hazard Intelligence (The Operationalized SDS)

Standard SDS documents list hazards; this section explains the causality and prevention.

Core Hazards

-

Skin Corrosion/Irritation (Category 1B): The primary amine groups (

) are highly nucleophilic and basic. Upon contact with skin moisture, they generate localized high pH, leading to saponification of lipids and severe chemical burns. -

Serious Eye Damage (Category 1): Irreversible corneal damage can occur within seconds of exposure due to the rapid penetration of the amine.

-

Respiratory Sensitization: Inhalation of mists may cause asthmatic symptoms or breathing difficulties.

The "Invisible" Hazard: Carbonate Formation

While not an acute safety hazard, air sensitivity is a critical technical hazard.

-

Mechanism: Primary amines react with atmospheric

to form carbamates (amine salts). -

Impact: This "crust" lowers the effective concentration of reactive amines, leading to failed conjugation reactions (e.g., low yield in NHS-ester coupling).

-

Protocol: Always store under an inert atmosphere (Argon or Nitrogen).

Emergency Response Logic

In the event of exposure, the speed of response dictates the severity of the injury. Do NOT attempt to neutralize amine burns with acid (e.g., vinegar), as the exothermic reaction will exacerbate tissue damage.

Figure 1: Decision tree for immediate response to amine exposure.[1][3][4] Note the prohibition on neutralization.

Technical Application: Bioconjugation Workflow

The primary application of this diamine is crosslinking carboxyl-containing molecules (via EDC/NHS activation) or reacting with activated esters.

Experimental Protocol: Carboxyl-to-Amine Crosslinking

Objective: Link a Protein (Carboxyl) to a Small Molecule (Carboxyl) using the diamine as a spacer.[1]

Reagents:

-

Protein (

in MES Buffer, pH 6.0). -

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

-

NHS (N-Hydroxysuccinimide).

-

4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (Stock:

in dry DMSO).[1]

Step-by-Step Methodology:

-

Activation (Carboxyl 1):

-

Desalting (Critical):

-

Remove excess EDC/NHS using a Zeba™ Spin Desalting Column equilibrated with PBS (pH 7.4).

-

Why? Excess EDC will polymerize the diamine if not removed.

-

-

Conjugation (The Spacer):

-

Add the Pentaoxanonadecane-diamine (

molar excess) to the activated protein.[1] -

Note: High excess prevents "looping" (both ends of the diamine reacting with the same protein) or polymerization. We want mono-derivatization.

-

Incubate 1-2 hours at RT.

-

-

Purification:

-

Remove excess diamine via Size Exclusion Chromatography (SEC) or dialysis.

-

-

Second Conjugation:

-

The protein now displays a reactive amine at the end of the PEG spacer.

-

React this with the second activated carboxyl-molecule (e.g., an NHS-activated drug payload).[1]

-

Reaction Pathway Visualization[1]

Figure 2: Two-step conjugation workflow utilizing the PEG-diamine as a heterobifunctional spacer strategy via molar excess control.

Storage & Handling Protocols

To maintain the "Scientific Integrity" of the reagent, strictly adhere to these storage conditions.

| Condition | Requirement | Rationale |

| Temperature | Retards oxidation of the ether backbone.[1] | |

| Atmosphere | Argon or Nitrogen Overlay | Prevents reaction with |

| Container | Amber Glass or Opaque Plastic | Light can catalyze auto-oxidation of polyethers.[1] |

| Thawing | Equilibrate to RT before opening | Prevents condensation of atmospheric moisture into the hygroscopic liquid. |

References

Sources

- 1. 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | C16H25NO4 | CID 626432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,4,7,10,13-Pentaazacyclopentadecane-1,4,7,10,13-pentaacetic acid | C20H35N5O10 | CID 10918175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. multimedia.3m.com [multimedia.3m.com]

pKa values of terminal amines in 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine

An In-Depth Technical Guide to the pKa of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine

Executive Summary

This technical guide characterizes the acid dissociation constant (pKa) of the terminal amine groups in 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (also known as Bis(3-aminopropyl) tetraethylene glycol ).

Understanding the precise pKa of this homobifunctional linker is critical for optimizing bioconjugation protocols, specifically in the design of Antibody-Drug Conjugates (ADCs), surface passivation strategies, and lipid nanoparticle (LNP) formulations.

Key Technical Finding:

The experimentally determined pKa of the conjugate acid of the terminal primary amines in this molecule is approximately 9.7 ± 0.1 (at 25°C, 0.1 M ionic strength). This value is distinct from standard aliphatic amines (~10.5–10.7) due to the inductive influence of the

Molecular Characterization

Structural Identity

The molecule is a linear polyether diamine.[1] Its IUPAC name, 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine, utilizes replacement nomenclature where oxygen atoms replace carbons in the backbone count.

-

Common Name: Bis(3-aminopropyl) tetraethylene glycol

-

Molecular Formula:

-

Molecular Weight: 308.42 g/mol

Structural Diagram

The following diagram illustrates the chemical connectivity and the specific protonation sites.

pKa Analysis & Mechanistic Insights

The Value: 9.7

While typical primary alkyl amines (e.g., 1-aminopropane) exhibit a pKa of approximately 10.5–10.7 , the terminal amines in 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine show a reduced pKa of 9.7 .

The "Spacer Effect" Mechanism

The shift in pKa is governed by the distance between the electronegative ether oxygen and the amine nitrogen.

-

Ethyl Spacers (

): In standard PEG-diamines ( -

Propyl Spacers (

): In the subject molecule (

This "Goldilocks" pKa (9.7) is highly advantageous for bioconjugation:

-

At pH 7.4 (physiological), the amine is predominantly protonated (

), maintaining solubility. -

However, a larger fraction is unprotonated (

) compared to standard alkyl amines, increasing nucleophilicity for reactions with NHS-esters or epoxides without requiring highly alkaline buffers that might damage sensitive proteins.

Table 1: Comparative pKa Values

| Amine Type | Structure | Approx.[4][5][6][7][8][9][10][11] pKa | Inductive Effect |

| Alkyl Amine | 10.5 - 10.7 | Negligible | |

| Subject Molecule | 9.7 | Moderate ( | |

| Standard PEG-Amine | 8.8 - 9.1 | Strong ( |

Experimental Determination Protocol

To validate the pKa of this specific lot or derivative in your lab, use Potentiometric Titration . This is the self-validating standard for polyprotic bases.

Reagents & Setup

-

Analyte: ~0.5 mmol 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (high purity).

-

Solvent: Degassed

-free water (critical to prevent carbonate error). -

Ionic Strength Adjuster: 0.1 M KCl or NaCl (to maintain constant activity coefficients).

-

Titrant: 0.1 M HCl (standardized) or 0.1 M NaOH (if starting from salt form).

-

Apparatus: Automatic titrator with a glass combination pH electrode (calibrated at pH 4.01, 7.00, 10.01).

Workflow Logic

Data Processing

For a symmetric diamine with distant groups, the two ionization steps often overlap.

-

Plot pH vs. Volume.

-

Gran Plot: Use to precisely locate the equivalence point (

). -

Calculation: At

,-

Note: If two distinct inflection points are not visible (common for this molecule), fit the data to a diprotic model assuming

. The reported value (9.7) represents the macroscopic ionization constant.

-

Applications in Drug Development

Conjugation Efficiency

The pKa of 9.7 dictates the optimal pH for conjugation reactions.

-

Reaction with NHS-Esters: Optimal pH is 8.0–8.5 .

-

Reasoning: At pH 8.5, approximately 6% of the amine is unprotonated (nucleophilic), which is sufficient for rapid reaction while minimizing hydrolysis of the NHS ester (which accelerates > pH 9.0).

-

Calculation:

.

-

Surface Passivation

When used to coat nanoparticles (e.g., Quantum Dots or Gold NPs), the surface pKa often shifts lower (to ~7.1) due to local electrostatic crowding and dielectric changes (see Reference 1). This means the surface may be less positively charged at physiological pH than predicted by bulk solution pKa.

References

-

Aldeek, F., et al. "Contrasting pKa of Protonated Bis(3-aminopropyl)-Terminated Polyethylene Glycol 'Jeffamine' and the Associated Thermodynamic Parameters in Solution and Covalently Attached to Graphite Surfaces." Chemistry: A European Journal, vol. 13, no. 34, 2007, pp. 9663-9667. Link

-

BenchChem. "An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers." BenchChem Technical Guides, 2025. Link

- Huntsman Corporation. "The Jeffamine Polyetheramines." Technical Bulletin, 2007. (General reference for polyether amine chemistry).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 869308-36-1|16-Amino-4,7,10,13-tetraoxahexadecane-1,2-diol|BLD Pharm [bldpharm.com]

- 3. 6291-85-6|3-Ethoxypropylamine|BLD Pharm [bldpharm.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. average M<sub>N</sub> 2,000, cross-linking reagent carboxyl reactive, amine | Sigma-Aldrich [sigmaaldrich.com]

- 6. average M<sub>N</sub> 1,500, cross-linking reagent carboxyl reactive, amine | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. aablocks.com [aablocks.com]

- 9. O,O'-Bis(3-aminopropyl)polyethylene glycol 1'500 | C5H15NO3 | CID 16211282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. uregina.scholaris.ca [uregina.scholaris.ca]

Technical Guide: Stability & Storage of Homobifunctional PEG Amine Linkers

Executive Summary

Homobifunctional PEG amines (

This guide provides a rigorous, mechanistic analysis of these instability pathways and establishes a self-validating storage protocol to ensure reagent integrity.

Part 1: Chemical Anatomy & Degradation Mechanisms

To preserve

Auto-oxidation (The "Hidden" Killer)

The ether linkages (

-

Mechanism: A hydrogen atom is abstracted from the

-carbon (next to the ether oxygen), forming a radical. This reacts with -

Consequence: Hydroperoxides are unstable; they decompose into aldehydes (formaldehyde, acetaldehyde) and formic acid .

Atmospheric Carbamylation (The "Silent" Deactivator)

Primary amines are nucleophiles. Upon exposure to atmospheric carbon dioxide (

-

Reaction:

-

Consequence: This reaction lowers the effective concentration of free amines available for conjugation. While reversible under acidic conditions or high vacuum, it introduces variability in stoichiometry during sensitive conjugation reactions (e.g., NHS-ester coupling).

Hygroscopicity

PEG is extremely hygroscopic.[6] Water absorption accelerates auto-oxidation (by facilitating radical transfer) and hydrolyzes sensitive coproducts. More importantly, it alters the weighing accuracy, leading to stoichiometric errors in conjugation protocols.

Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure for PEG amines exposed to air and light.

Caption: Figure 1. Dual degradation pathways of PEG amines: Oxidative backbone cleavage (Red) and terminal amine carbonylation (Yellow).

Part 2: The "Gold Standard" Storage Protocol

This protocol is designed to be self-validating . It does not just store the chemical; it actively maintains its integrity.

The Environment (Argon vs. Nitrogen)[7][8]

-

Requirement: Store under Argon (Ar) , not Nitrogen (

), if possible.[7] -

Reasoning: Argon is heavier than air. It forms a "blanket" over the reagent in the vial, whereas Nitrogen can mix more easily with air if the seal is imperfect.

-

Protocol: Flush the headspace of the vial with dry Argon for 15–30 seconds before sealing.

Temperature & Light

-

Long-Term (>1 month): Store at -20°C or -80°C . Lower temperatures kinetically inhibit the radical oxidation steps.

-

Short-Term (<1 month): 4°C is acceptable only if the vial is amber and sealed under inert gas.

-

Light: Always use amber glass or wrap clear vials in aluminum foil. Photons are the primary initiators of the radical oxidation mechanism.

Handling (The Critical Step)

The most common point of failure is condensation .

-

Step 1: Remove vial from freezer.

-

Step 2: WAIT. Allow the vial to equilibrate to room temperature (approx. 30–45 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic PEG. This water introduces oxygen and facilitates hydrolysis/oxidation.

Part 3: Analytical Quality Control (QC)

Trust, but verify. Before using a stored PEG amine in a high-value conjugation (e.g., ADC synthesis), run these QC assays.

Summary of QC Methods

| Method | Target Analyte | Sensitivity | Purpose |

| TNBS Assay | Free Primary Amines | High | Quantifies functional amine content (detects carbamate loss). |

| Iodometric / Xylenol Orange | Peroxides | Very High | CRITICAL. Detects oxidative backbone damage before it ruins proteins. |

| 1H NMR | Backbone & End-groups | Medium | Structural confirmation; detects major degradation. |

Protocol 1: Peroxide Detection (The "Safety Check")

Why: Peroxides in PEG can oxidize sensitive amino acids (Met, Cys, Trp) in your protein payload, rendering the conjugate inactive.

-

Reagent: Use a commercial quantitative peroxide assay kit (e.g., ferrous oxidation-xylenol orange, FOX).

-

Limit: Reject PEG linkers with peroxide content > 5–10 µM for sensitive protein work.

-

Remediation: If peroxides are detected, they can sometimes be removed by passing the PEG solution through a column of activated alumina or reducing agents, but purchasing fresh high-quality reagent is safer.

Protocol 2: TNBS Assay (Amine Quantification)

Why: Confirms that the "Amine" PEG is actually an amine and not a carbamate or degradation product.

-

Reagent: 2,4,6-Trinitrobenzenesulfonic acid (TNBS).

-

Reaction: Reacts specifically with primary amines to form a trinitrophenyl derivative (orange/red).

-

Measurement: Absorbance at ~335–420 nm.

-

Calculation: Compare against a standard curve of pure Glycine or a fresh PEG-amine standard. If amine functionality is <90%, repurify or discard.

Part 4: Storage Workflow Diagram

Caption: Figure 2. The "No-Condensation" Loop. Strict adherence to warming cycles prevents moisture ingress.

References

-

Jenkem Technology. (2022).[7] PEG Storage and Handling Conditions. Retrieved from

-

BenchChem. (2025).[8][9][10][11] Stability of Amino-PEG10-Amine Linkers: An In Vitro and In Vivo Comparison. Retrieved from

-

Creative PEGWorks. (2025). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Retrieved from

-

ThermoFisher Scientific. (2012). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from

-

Brebion, F., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs. MDPI Pharmaceutics. Retrieved from

Sources

- 1. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]

- 2. chempep.com [chempep.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6514491B1 - Hydrolytically degradable carbamate derivatives of poly(ethylene glycol) - Google Patents [patents.google.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Overview of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine synthesis methods

This guide details the synthesis of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (CAS: 869308-34-9), a critical heterobifunctional polyethylene glycol (PEG) linker used in antibody-drug conjugates (ADCs) and PROTACs.

The nomenclature "Pentaoxanonadecane" refers to a 19-atom backbone containing 5 oxygen atoms and 14 carbon atoms, terminated by amine groups. This specific structure is achieved by extending a tetraethylene glycol (TEG) core with propyl spacers, distinguishing it from standard ethyl-linked PEG diamines.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize this specific C19 backbone, a direct amination of tetraethylene glycol is insufficient as it yields ethyl-amine termini (C11 backbone). The synthesis requires a Michael Addition of acrylonitrile to the TEG core to extend the chain by three carbons on each side, followed by reduction.

Reaction Scheme

-

Cyanoethylation: Tetraethylene Glycol + Acrylonitrile

Dinitrile Intermediate. -

Reduction: Dinitrile + Reductant

Diamine Product.

Figure 1: Retrosynthetic pathway extending the TEG core to the target propyl-amine linker.

Part 2: Detailed Synthesis Protocols

Method A: Laboratory Scale (Borane Reduction)

Best for: High purity, gram-scale synthesis, avoiding high-pressure reactors.

Phase 1: Synthesis of the Dinitrile Intermediate

Reaction:

Reagents:

-

Tetraethylene glycol (TEG): 1.0 eq

-

Acrylonitrile: 2.5 eq (Excess to drive completion)

-

Potassium Hydroxide (KOH): 0.02 eq (Catalytic)

Protocol:

-

Setup: Charge a round-bottom flask with TEG and catalytic KOH.

-

Addition: Add acrylonitrile dropwise at room temperature (rt). The reaction is exothermic; maintain temperature

C using an ice bath if necessary. -

Reaction: Stir vigorously at rt for 1.5 to 2 hours.

-

Quench: Neutralize with dilute HCl (6 mol/L) until pH ~7.

-

Workup: Evaporate excess acrylonitrile under reduced pressure. Dissolve residue in Dichloromethane (DCM) and filter through Celite to remove salts.

-

Yield: Quantitative conversion to 4,7,10,13,16-pentaoxanonadecane-1,19-dinitrile (Yellow oil).

Phase 2: Reduction to Diamine

Reaction:

Reagents:

-

Dinitrile Intermediate: 1.0 eq

-

Borane-THF complex (1.0 M in THF): 8.0 eq (Large excess required for complete reduction)

Protocol:

-

Inert Atmosphere: Purge a dry flask with

. Dissolve the dinitrile in anhydrous THF. -

Reduction: Cool to

C. Add -

Reflux: Heat the mixture to reflux (

C) for 3.5 hours. -

Hydrolysis: Cool to

C. Cautiously quench with MeOH (exothermic H2 evolution) followed by concentrated HCl to hydrolyze the borane-amine complex. -

Extraction: Evaporate solvent. Dissolve residue in 2M NaOH (pH > 12). Extract with DCM (

).[3] -

Drying: Dry organic layer over

, filter, and concentrate in vacuo. -

Result: Colorless oil. Purity >95% by NMR.

Method B: Industrial Scale (Catalytic Hydrogenation)

Best for: Kilogram-scale production, cost-efficiency.

Reagents:

-

Dinitrile Intermediate[4]

-

Raney Nickel (RaNi) or Cobalt catalyst

-

Hydrogen gas (

) -

Ammonia (

) or Methanol solvent

Protocol:

-

Reactor Loading: Load the dinitrile and washed Raney Nickel (10-20 wt%) into a high-pressure autoclave.

-

Ammonia Addition: Add liquid ammonia or ammonia-saturated methanol. Note: Ammonia suppresses secondary amine formation.

-

Pressurization: Pressurize with

to 1000–1500 psi (70–100 bar). -

Heating: Heat to 100–120°C with vigorous stirring.

-

Monitoring: Monitor pressure drop. Reaction is complete when

uptake ceases (approx. 4–6 hours). -

Workup: Cool, vent

, and filter off catalyst (Keep wet/inert to prevent fire). Distill the solvent to isolate the diamine.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Part 3: Critical Process Parameters & Quality Control

Key Specifications Table

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | HPLC / GC | |

| Identity | Matches structure | |

| Water Content | Karl Fischer | |

| Amine Value | Theoretical: ~6.5 meq/g | Titration ( |

Analytical Verification (

-NMR)

The structure is confirmed by the presence of three distinct methylene environments:

-

1.7-1.8 ppm: Quintet,

-

2.7-2.8 ppm: Triplet,

-

3.5-3.7 ppm: Multiplet,

Workflow Visualization

Figure 2: Operational workflow from raw material to purified diamine.

Part 4: Safety & Handling

-

Acrylonitrile: Highly toxic, carcinogenic, and flammable. Must be handled in a fume hood with double-gloving.

-

Borane-THF: Pyrophoric. Reacts violently with water. Use anhydrous techniques.[3]

-

Raney Nickel: Pyrophoric when dry. Keep submerged in water or ethanol at all times.

-

Storage: The final diamine is hygroscopic and sensitive to carbon dioxide (forms carbamates). Store at -20°C under an inert atmosphere (Argon/Nitrogen).

References

-

Design, synthesis and biological evaluation of bivalent ligands against A1–D1 receptor heteromers. Source: National Institutes of Health (NIH) / PMC. [Link] Citation for: Specific BH3-THF reduction protocol and dinitrile synthesis conditions.

-

Synthesis of Mono- and Dithiols of Tetraethylene Glycol via Enzyme Catalysis. Source: MDPI (Molecules). [Link] Citation for: NMR characterization of TEG derivatives and handling of TEG backbone.

Sources

Methodological & Application

Application Notes and Protocols for Bioconjugation using 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and protocols for utilizing 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine as a flexible, hydrophilic, homobifunctional linker in bioconjugation. This PEG-based diamine is a valuable tool for researchers, scientists, and drug development professionals aiming to crosslink biomolecules, synthesize biocompatible polymers, or create advanced drug delivery systems. We will delve into the mechanistic underpinnings of relevant conjugation chemistries, provide detailed, step-by-step protocols, and offer insights into the characterization and optimization of the resulting bioconjugates.

Introduction: The Strategic Advantage of a PEG-Diamine Linker

In the field of bioconjugation, the choice of a linker molecule is a critical determinant of the stability, solubility, and biological activity of the final conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules by increasing their hydrodynamic volume, which can reduce renal clearance and shield them from proteolytic degradation.[1][2] 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is a homobifunctional PEG linker, meaning it possesses identical reactive groups—primary amines—at both ends of a flexible pentaoxanonadecane chain.[3] This symmetrical architecture is ideal for applications requiring the crosslinking of two molecules or for the synthesis of polymers with repeating units. The primary amine groups are reactive towards a variety of functional groups, including carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones).[3][4]

The hydrophilicity imparted by the PEG chain can improve the solubility of the resulting conjugate, a crucial factor when working with hydrophobic drugs or proteins prone to aggregation.[5] This guide will focus on one of the most common and versatile applications of a diamine linker: the conjugation to a carboxyl-containing biomolecule using the robust and well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Core Application: Crosslinking Carboxyl-Containing Biomolecules

A primary application for a diamine linker is to bridge two molecules that possess carboxyl groups, or one molecule with multiple carboxyl groups to induce polymerization. This is achieved through a two-step process involving the activation of the carboxyl groups with EDC and NHS, followed by the addition of the diamine linker.

Mechanism of EDC/NHS Mediated Amine-Carboxyl Coupling

The EDC/NHS chemistry is a "zero-length" crosslinking method in that no atoms from the crosslinking agents are incorporated into the final product.[6] The process can be broken down into two key steps:

-

Activation of Carboxyl Groups: EDC reacts with a carboxyl group on the target biomolecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[7]

-

Formation of a Stable NHS Ester: The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester. This significantly improves the efficiency of the subsequent reaction with the amine linker.[8]

-

Nucleophilic Attack by the Amine: The primary amine groups of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine then act as nucleophiles, attacking the NHS ester to form a stable amide bond and releasing NHS.

dot graph "EDC_NHS_Coupling_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Carboxyl [label="Biomolecule-COOH\n(Carboxyl Group)", fillcolor="#F1F3F4"]; EDC [label="EDC", shape=ellipse, fillcolor="#FBBC05"]; O_acylisourea [label="O-acylisourea Intermediate\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHS [label="NHS / Sulfo-NHS", shape=ellipse, fillcolor="#FBBC05"]; NHS_ester [label="Amine-Reactive\nNHS Ester (Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diamine [label="H₂N-PEG-NH₂\n(Diamine Linker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugate [label="Biomolecule-CO-NH-PEG-NH₂\n(Amide Bond)", fillcolor="#F1F3F4"];

// Edges Carboxyl -> O_acylisourea [label="+ EDC"]; O_acylisourea -> NHS_ester [label="+ NHS\n- EDC Urea"]; NHS_ester -> Conjugate [label="+ Diamine Linker\n- NHS"]; } "Chemical mechanism of the two-step EDC/NHS coupling reaction."

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a carboxyl-containing protein with 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine. It is crucial to note that optimization of reagent concentrations and reaction times is essential for each specific application.

Materials and Reagents

| Reagent | Recommended Properties |

| Biomolecule of Interest | Protein, peptide, or other molecule with accessible carboxyl groups (e.g., Asp, Glu, C-terminus) |

| 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine | High purity (≥95%) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular biology grade, stored desiccated at -20°C |

| NHS or Sulfo-NHS | Molecular biology grade, stored desiccated at 4°C |

| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0 |

| Coupling Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 |

| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Glycine |

| Wash Buffer | PBS with 0.05% Tween-20 |

| Desalting Columns | Appropriate for the size of the biomolecule |

Step-by-Step Protocol: Two-Step EDC/NHS Crosslinking

This protocol describes the crosslinking of a protein with available carboxyl groups.

3.2.1. Reagent Preparation

-

Biomolecule Solution: Prepare the carboxyl-containing protein in Activation Buffer at a concentration of 1-10 mg/mL. It is critical that this buffer does not contain primary amines or carboxylates.

-

Diamine Linker Stock Solution: Prepare a 10-50 mM stock solution of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine in an appropriate solvent. While PEG diamines are generally water-soluble, it is advisable to first dissolve it in a small amount of DMSO or DMF and then dilute with the Coupling Buffer.

-

EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. EDC is susceptible to hydrolysis, so fresh preparation is critical for high coupling efficiency.

3.2.2. Activation of the Carboxyl-Containing Protein

-

To the protein solution, add the freshly prepared EDC/NHS solution. The recommended molar excess of EDC and NHS over the protein is typically in the range of 10-50 fold, but this should be optimized.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

3.2.3. Removal of Excess Activation Reagents

-

To prevent unwanted side reactions and polymerization, it is crucial to remove the excess EDC and NHS before adding the diamine linker.

-

This is best achieved using a desalting column equilibrated with Coupling Buffer. This step also serves to raise the pH of the reaction mixture, which is optimal for the subsequent amine coupling.[8]

3.2.4. Conjugation with the Diamine Linker

-

To the purified, activated protein, add the desired molar excess of the 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine stock solution. A 10- to 50-fold molar excess of the diamine is a good starting point for optimization.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

3.2.5. Quenching and Purification

-

Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purify the final conjugate from excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Prepare Protein in\nActivation Buffer (pH 6.0)"]; B [label="Add fresh EDC/NHS\n(15-30 min, RT)"]; C [label="Remove Excess Reagents\n(Desalting Column)"]; D [label="Elute in Coupling Buffer\n(pH 7.2-8.0)"]; E [label="Add Diamine Linker\n(2h RT or O/N 4°C)"]; F [label="Quench Reaction\n(Tris or Glycine)"]; G [label="Purify Conjugate\n(SEC or Dialysis)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } "General workflow for a two-step EDC/NHS bioconjugation."

Characterization of the Bioconjugate

Thorough characterization of the final conjugate is essential to confirm successful ligation and to determine the extent of modification.

| Characterization Technique | Information Provided |

| SDS-PAGE | To visualize the increase in molecular weight of the conjugated protein. |

| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and detect any aggregation or fragmentation. |

| Mass Spectrometry (MS) | To determine the exact mass of the conjugate and the degree of linker incorporation. |

| UV-Vis Spectroscopy | To determine the protein concentration and, if applicable, the concentration of a conjugated chromophore. |

| Functional Assays | To ensure that the biological activity of the protein is retained after conjugation. |

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive EDC (hydrolyzed)- Suboptimal pH- Insufficient molar excess of reagents | - Prepare EDC/NHS solution immediately before use.- Ensure Activation Buffer is at pH 6.0 and Coupling Buffer is at pH 7.2-8.0.- Increase the molar ratio of EDC/NHS and/or the diamine linker. |

| Protein Aggregation/Precipitation | - High degree of conjugation- Inappropriate buffer conditions | - Reduce the molar excess of EDC/NHS and/or diamine linker.- Perform a buffer screen to find the optimal pH and ionic strength for the conjugate. |

| Loss of Biological Activity | - Conjugation at or near the active site- Denaturation during the reaction | - Reduce the molar excess of reagents to lower the degree of conjugation.- Perform the reaction at a lower temperature (4°C). |

Conclusion

4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is a versatile homobifunctional linker that offers the benefits of hydrophilicity and flexibility to bioconjugation strategies. The protocols and principles outlined in this guide provide a solid foundation for its successful application in crosslinking carboxyl-containing biomolecules. As with any bioconjugation reaction, empirical optimization of the reaction conditions is paramount to achieving the desired outcome with high efficiency and reproducibility.

References

- Benchchem.

- Adheron Therapeutics. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.

- Benchchem. Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers.

- Nano diainc. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.

- Biochemical Assay Reagent. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.

- BuyersGuideChem. 4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid.

- Big Molecule Watch. (12)

- Thermo Fisher Scientific. instructions - edc.

- Lumiprobe.

- Nano diainc. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine.

- Sigma-Aldrich. 4,7,13,16-Tetraoxa-10-azanonadecane-1,19-dioic acid.

- Pharmaffiliates. 4,7,10,13,16-Pentaoxanonadecanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester.

- Benchchem.

- Cayman Chemical.

- Google Patents. (12)

- Google Patents. (12)

- Benchchem. Application Notes and Protocols for 1,10-Decanediol in Drug Delivery Systems.

- Google Patents. US10398785B2 - Pharmaceutical compositions containing taxane-cyclodextrin complexes, method of making and methods of use.

- PMC.

- MDPI. Dextran Formulations as Effective Delivery Systems of Therapeutic Agents.

- Research Journal of Pharmacy and Technology. Nanosponges-Revolutionary Approach: A Review.

- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.

- Benchchem. An In-depth Technical Guide to the Synthesis of 4,7,10-Trioxa-1,13-tridecanediamine.

- Benchchem.

- precisionFDA. PENTADECANE.

- gsrs. PENTAMIDINE DIHYDROCHLORIDE.

- ChemPep. Overview of PEG Linkers.

Sources

- 1. GSRS [precision.fda.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Research Portal [iro.uiowa.edu]

- 6. bigmoleculewatch.com [bigmoleculewatch.com]

- 7. One moment, please... [jenkemusa.com]

- 8. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

Precision Engineering of Hydrogels: PEG-Diamine Crosslinking Strategies

Application Note & Protocol Guide

Executive Summary

Polyethylene glycol diamine (PEG-diamine) is a premier homobifunctional crosslinker used to engineer hydrogels with tunable mechanical properties, "stealth" immunogenicity, and precise mesh sizes. Unlike small-molecule crosslinkers (e.g., glutaraldehyde), PEG-diamine introduces a hydrophilic spacer arm that reduces steric hindrance and enhances the biocompatibility of the resulting network.

This guide details the use of PEG-diamine in two distinct high-value workflows:

-

EDC/NHS-Mediated Crosslinking of carboxylated polymers (e.g., Hyaluronic Acid).

-

Direct Amine-Ester Crosslinking of activated star-polymers (e.g., 4-arm PEG-NHS).

Mechanism of Action & Critical Parameters[2][3]

The Chemistry of Crosslinking

The utility of PEG-diamine relies on the nucleophilic attack of its primary amine groups (

-

Pathway A (Carboxyl Activation): In networks involving Hyaluronic Acid (HA) or Alginate, the native carboxyl groups (

) are first activated by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form stable NHS-esters. The PEG-diamine then displaces the NHS group to form a zero-length amide bond, though the PEG chain itself acts as a physical spacer. -

Pathway B (Direct Coupling): When reacting with pre-functionalized PEG-NHS esters, the reaction is a direct nucleophilic substitution. This reaction is highly pH-dependent; the amine must be deprotonated (nucleophilic) while avoiding rapid hydrolysis of the NHS ester.

The "Goldilocks" pH Window

A common failure mode in PEG-diamine crosslinking is incorrect pH control.

-

Amine pKa: Primary amines on PEG have a pKa

9.0–9.5. At neutral pH (7.0), they are largely protonated ( -

NHS Hydrolysis: NHS esters hydrolyze rapidly at pH > 8.0 (

min at pH 8.6). -

The Solution: The optimal crosslinking window is pH 7.4 – 8.0 . This balances the presence of free amines with the stability of the NHS ester.

Visualization: The Crosslinking Pathway

The following diagram illustrates the EDC/NHS activation pathway followed by PEG-diamine crosslinking.

Caption: Step-wise activation of carboxyl groups followed by nucleophilic substitution by PEG-diamine. Note the pH shift required between activation and crosslinking.

Experimental Protocols

Protocol A: Crosslinking Hyaluronic Acid (HA) with PEG-Diamine

Application: Tissue engineering scaffolds, injectable fillers. Rationale: This "Two-Step" method segregates activation and crosslinking to maximize efficiency and prevent EDC deactivation.

Materials

-

Polymer: Sodium Hyaluronate (MW 100 kDa – 1 MDa).

-

Crosslinker: Linear PEG-Diamine (MW 2 kDa – 10 kDa).

-

Activators: EDC-HCl and NHS.[1]

-

Buffers:

-

Activation Buffer: 0.1 M MES, pH 5.5.

-

Coupling Buffer: 0.1 M Borate or Phosphate (PBS), pH 8.0.

-

Step-by-Step Methodology

-

Polymer Dissolution:

-

Dissolve HA in MES Buffer at 10 mg/mL (1% w/v). Stir overnight at 4°C to ensure complete hydration without degradation.

-

-

Activation (The "Acidic" Step):

-

Add EDC and NHS to the HA solution.[2]

-

Stoichiometry: Target a molar ratio of 4:1 (EDC:COOH) and 1:1 (NHS:EDC).

-

React for 15–30 minutes at room temperature.

-

Note: Do not exceed 30 minutes; the active ester can hydrolyze or rearrange into stable N-acylureas (inactive).

-

-

Buffer Exchange (Critical):

-

The reaction is currently at pH 5.5. The PEG-amine will not react efficiently here.

-

Option A (High Purity): Rapidly dialyze or use a desalting column to transfer activated HA into Coupling Buffer (pH 8.0) .

-

Option B (Rapid): Adjust pH to 7.4–8.0 using concentrated NaOH or high-molarity buffer, provided the volume change is negligible.

-

-

Crosslinking:

-

Dissolve PEG-diamine in a small volume of Coupling Buffer.

-

Add PEG-diamine to the activated HA solution.

-

Stoichiometry: Target a 0.5:1 to 1:1 molar ratio of Amine:Activated-Ester.

-

-

Gelation:

-

Mix thoroughly by vortexing (10 seconds) or dual-syringe mixing.

-

Incubate at 37°C. Gelation typically occurs within 10 minutes to 2 hours , depending on the degree of substitution.

-

Protocol B: Rapid "Click" Gelation (4-Arm PEG-NHS + PEG-Diamine)

Application: Cell encapsulation, drug depots. Rationale: This reaction is thermodynamically favorable and requires no catalysts, making it ideal for encapsulating sensitive cells.

Materials

-

Component A: 4-Arm PEG-NHS (MW 10 kDa – 40 kDa).

-

Component B: Linear PEG-Diamine (MW 2 kDa – 5 kDa).

-

Buffer: PBS (pH 7.4).

Step-by-Step Methodology

-

Preparation:

-

Weigh components into separate vials under an inert atmosphere (nitrogen/argon) to prevent moisture-induced hydrolysis of the NHS ester.

-

-

Solubilization:

-

Dissolve Component A (PEG-NHS) in PBS (pH 7.4) at 10–20% w/v. Use immediately.

-

Dissolve Component B (PEG-Diamine) in PBS (pH 7.4) at equimolar concentration relative to functional groups.

-

-

Stoichiometric Calculation:

-

Ensure a 1:1 ratio of NHS groups to

groups. -

Formula:

-

-

Mixing & Casting:

-

Combine solutions A and B.

-

Gelation Speed: At pH 7.4, gelation occurs in < 2 minutes .

-

Control: To slow gelation (e.g., for injection), lower the pH to 6.5 or reduce polymer concentration.

-

Characterization & Data Interpretation

Swelling Ratio (Q)

The swelling ratio is a direct proxy for crosslinking density (

- : Weight of swollen gel (equilibrium).

- : Weight of lyophilized dry gel.

Table 1: Impact of PEG-Diamine MW on Hydrogel Properties

| PEG-Diamine MW | Crosslinking Density | Mesh Size (

Mesh Size Calculation

For drug delivery, the mesh size (

-

Where

is the polymer volume fraction and -

Practical Insight: Increasing PEG-diamine length directly increases

, allowing larger proteins to diffuse through the matrix.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Gelation | Hydrolysis of NHS esters | Use fresh PEG-NHS; ensure dry storage (-20°C). |

| pH too low (< 7.0) | Increase pH to 7.4–8.0 to deprotonate amines. | |

| Gelation too Fast | pH too high (> 8.0) | Lower pH to 6.0–7.0 to slow the reaction kinetics. |

| Inhomogeneous Gel | Poor mixing speed | Use a dual-syringe mixer; mix components at lower concentration first. |

| Low Stiffness | Low crosslinking efficiency | Increase EDC/NHS molar excess; ensure 1:1 Amine:Ester stoichiometry. |

References

-

Reaction Mechanisms & pH Control

-

Hydrogel Mesh Size & Swelling

-

Cruise, G. M., Scharp, D. W., & Hubbell, J. A. (1998). Characterization of permeability and network structure of interfacially photopolymerized poly(ethylene glycol) diacrylate hydrogels. Biomaterials, 19(14), 1287-1294. Link

-

Mellott, M. B., et al. (2001).[5] Release of protein from highly cross-linked hydrogels of poly(ethylene glycol) diacrylate fabricated by UV polymerization. Biomaterials, 22(9), 929-941.

-

-

Hyaluronic Acid Crosslinking Protocols

-

PEG-NHS/Amine Systems

-

Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of poly(ethylene glycol) molecular weight on tensile and swelling properties of oligo(poly(ethylene glycol) fumarate) hydrogels for cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of hyaluronic acid hydrogels crosslinked using a solvent-free process for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-viral vector delivery from PEG-hyaluronic acid hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functionalizing Carboxyl Groups with 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Guide & Experimental Protocol

Scientific Rationale & Bioconjugation Strategy

The functionalization of carboxylated substrates (e.g., nanoparticles, proteins, or biomaterials) with primary amines is a foundational technique in bioconjugation and drug delivery. Utilizing 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (commonly referred to as PEG6-diamine) offers distinct thermodynamic and steric advantages over short-chain aliphatic diamines (e.g., ethylenediamine).

As a homobifunctional, polyethylene glycol (PEG)-based linker, this molecule introduces a highly hydrophilic, flexible spacer arm (~24.5 Å) between the substrate and the newly introduced terminal amine. This flexibility drastically reduces steric hindrance for downstream conjugation steps (such as antibody attachment or fluorophore labeling) while suppressing non-specific protein adsorption and improving aqueous solubility.

To achieve this functionalization, we employ EDC/Sulfo-NHS zero-length crosslinking chemistry . By strictly controlling the molar ratios and buffer pH, we can force a directional, one-to-one amidation reaction that prevents unwanted substrate crosslinking.

Table 1: Physicochemical Properties of the Crosslinker

| Parameter | Specification |

| Chemical Name | 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine |

| Common Name | PEG6-diamine; O,O'-Bis(3-aminopropyl)pentaethylene glycol |

| CAS Number | 869308-34-9 |

| Molecular Weight | 308.41 g/mol |

| Chemical Formula | C₁₄H₃₂N₂O₅ |

| Spacer Arm Length | ~24.5 Å |

| Reactive Groups | Two terminal primary amines (-NH₂) |

Mechanistic Principles of EDC/Sulfo-NHS Activation

The conjugation relies on a two-step activation and coupling mechanism. Understanding the causality behind the buffer and pH choices is critical for protocol success.

-

Carboxyl Activation (pH 5.5–6.0): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the target carboxyl group to form an O-acylisourea intermediate. This step is performed in MES buffer at pH 6.0 because EDC is highly stable and efficient in slightly acidic conditions .

-

Ester Stabilization: The O-acylisourea intermediate is highly unstable in aqueous environments and will rapidly hydrolyze back to a carboxyl group if an amine is not immediately present . To prevent this, Sulfo-NHS is added simultaneously. Sulfo-NHS displaces the EDC by-product to form a semi-stable Sulfo-NHS ester, which has a half-life of hours rather than seconds .

-

Amine Coupling (pH 7.2–8.0): The PEG6-diamine is introduced in a neutral-to-basic buffer (e.g., PBS). This pH shift is mandatory because the primary amine on the PEG linker must be unprotonated (acting as a free base) to execute a successful nucleophilic attack on the Sulfo-NHS ester .

Figure 1: Two-step EDC/Sulfo-NHS activation and PEG6-diamine coupling mechanism.

Quantitative Reaction Parameters

To prevent the homobifunctional PEG6-diamine from crosslinking two carboxylated substrates together (dimerization), the diamine must be supplied in a massive kinetic excess.

Table 2: Optimized Reaction Parameters

| Parameter | Optimized Value | Causality / Rationale |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC stability; strictly devoid of competing primary amines or carboxylates. |

| Coupling Buffer | 0.1 M PBS, pH 7.4 | Deprotonates the PEG-diamine for efficient nucleophilic attack. |

| EDC : COOH Ratio | 10:1 molar excess | Ensures complete activation of all available surface carboxyl groups. |

| Sulfo-NHS : EDC Ratio | 2.5:1 molar excess | Maximizes the conversion of the unstable O-acylisourea to the stable NHS ester. |

| PEG-Diamine : COOH Ratio | 50:1 molar excess | Critical: Floods the reaction so each activated carboxyl reacts with a unique PEG molecule, leaving the other amine free. |

Experimental Protocol: Surface/Nanoparticle Functionalization

This protocol describes the functionalization of carboxylated solid supports (e.g., magnetic beads, gold nanoparticles, or polymeric micelles).

Figure 2: Standard experimental workflow for functionalizing carboxylated substrates.

Step-by-Step Methodology

Phase 1: Activation

-

Preparation: Suspend the carboxylated substrate (equivalent to 1 µmol of -COOH groups) in 1 mL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Reagent Addition: Immediately before use, dissolve EDC and Sulfo-NHS in dry dimethyl sulfoxide (DMSO) or directly into the Activation Buffer. Add 10 µmol of EDC and 25 µmol of Sulfo-NHS to the substrate suspension.

-

Incubation: Vortex gently and incubate at room temperature (RT) for 15–30 minutes with continuous end-over-end rotation.

-

Intermediate Wash (Crucial): Centrifuge or magnetically separate the substrate. Discard the supernatant to remove unreacted EDC and Sulfo-NHS. Resuspend the activated substrate in 1 mL of Coupling Buffer (0.1 M PBS, pH 7.4). Note: Proceed immediately to Phase 2, as the Sulfo-NHS ester will slowly hydrolyze.

Phase 2: Conjugation 5. Diamine Addition: Add 50 µmol of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine to the activated substrate suspension. 6. Incubation: Incubate for 2 to 4 hours at RT (or overnight at 4°C) under continuous agitation. 7. Quenching: Add hydroxylamine to a final concentration of 10 mM. Incubate for 15 minutes to quench any remaining unreacted Sulfo-NHS esters. 8. Purification: Remove excess PEG6-diamine and quenching agents via dialysis (using an appropriate MWCO membrane) against PBS, or through repeated centrifugation/resuspension cycles.

Analytical Validation (The Self-Validating System)

A robust protocol must be a self-validating system. To prove that the primary amines are covalently bound and not merely physically adsorbed to the substrate, you must run a parallel Negative Control (Substrate + PEG6-diamine, omitting EDC and Sulfo-NHS).

Validation Assay (TNBSA Test):

-

Post-purification, aliquot equal amounts of the Experimental Sample and the Negative Control into a microplate.

-

Add 2,4,6-trinitrobenzene sulfonic acid (TNBSA) working solution to both samples.

-

Incubate at 37°C for 2 hours.

-

Interpretation: A successful covalent functionalization will yield a strong yellow-orange color (absorbance at 335 nm) in the Experimental Sample. The Negative Control must show baseline absorbance. If the Negative Control shows high absorbance, your purification step was insufficient to remove non-covalently adsorbed PEG6-diamine.

References

-

G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS." G-Biosciences Technical Articles, 2017. URL:[Link]

-

ResearchGate. "Mechanism for protein immobilization via EDC/NHS coupling." ResearchGate, Bioconjugation reactions for covalent coupling of proteins to gold surfaces. URL:[Link]

Application Note: Precision Preparation of Antibody-Drug Conjugates Using PEG6-Diamine Spacers

Abstract

This guide details the protocol for synthesizing homogeneous Antibody-Drug Conjugates (ADCs) utilizing PEG6-diamine (

Introduction & Mechanism[2][3][4]

Why PEG6-Diamine?

The PEG6 (hexaethylene glycol) spacer is the "gold standard" length for ADC linkers. It provides a critical balance:

-

Hydrophilicity: Masks the hydrophobicity of cytotoxic payloads (e.g., MMAE, PBD dimers), preventing aggregation.

-

Stealth: Reduces immunogenicity and uptake by the reticuloendothelial system (RES).

-

Diamine Functionality: The terminal amines serve a dual purpose. One amine attaches to the payload (via activated ester chemistry), leaving the second amine free to act as a highly specific substrate for the mTG enzyme.

Mechanism of Action: Enzymatic Transpeptidation

Unlike random lysine conjugation, mTG targets specific glutamine residues on the antibody Fc region (typically Q295, which becomes accessible upon deglycosylation or is naturally accessible in aglycosylated variants).[2]

Reaction Scheme:

Mechanistic Diagram

Caption: Mechanism of mTG-mediated conjugation. The enzyme activates the antibody glutamine, which is then attacked by the primary amine of the PEG6-linker payload.

Materials & Equipment

Reagents

-

Antibody: Human IgG1 (aglycosylated or deglycosylated preferred for native Q295 access). Concentration: >5 mg/mL in PBS.

-

Linker-Payload: Amine-functionalized payload (e.g., MMAE-PEG6-NH2).

-

Note: If starting from raw PEG6-diamine, see "Protocol 1" below.

-

-

Enzyme: Microbial Transglutaminase (mTG) (e.g., from Streptomyces mobaraensis), >30 U/mg.

-

Buffers:

-

Conjugation Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

-

Deglycosylation Buffer: PBS, pH 7.4.

-

-

Enzyme (Optional): PNGase F (if deglycosylation is required).

Equipment

-

Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).

-

High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).

-

Amicon Ultra Centrifugal Filters (30 kDa MWCO).

Experimental Protocols

Protocol 1: Preparation of Amine-Reactive Payload (Pre-Conjugation)

Objective: Attach the PEG6-diamine spacer to the payload, ensuring one amine remains free for the antibody conjugation.

-

Activation: Dissolve the Payload (containing a carboxyl group) in anhydrous DMSO.

-